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Compound of Interest

Compound Name: THZ-P1-2

Cat. No.: B2764904 Get Quote

Cross-Reactivity Profiling of THZ-P1-2: A
Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of THZ-P1-2, a first-

in-class covalent inhibitor of the Phosphatidylinositol 5-Phosphate 4-Kinase (PI5P4K) family,

with a rationally designed analog, Compound 30. The information presented is compiled from

publicly available research data to assist in evaluating the utility of these compounds in kinase

research and drug discovery.

Executive Summary
THZ-P1-2 is a potent, covalent inhibitor of all three PI5P4K isoforms (α, β, and γ). While

demonstrating reasonable kinome-wide selectivity, it exhibits some cross-reactivity with other

kinases, notably the lipid kinase PIKFYVE and the protein kinases ABL1, BRK, and TYK2. In

an effort to improve selectivity, a second-generation inhibitor, herein referred to as Compound

30, was developed. Kinase profiling reveals that Compound 30 retains potent inhibition of the

PI5P4K family while significantly reducing off-target activity, offering a more selective tool for

studying PI5P4K biology.
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The following table summarizes the available quantitative data for THZ-P1-2 and Compound 30

against their primary targets and key off-targets. The data is primarily derived from

KINOMEscan profiling and biochemical assays as reported in the literature.

Target Kinase THZ-P1-2 Compound 30 Assay Type

Primary Targets

PI5P4Kα IC50: 190 nM
Potent Inhibition (data

not specified)
Biochemical Assay

PI5P4Kβ
~50% inhibition @ 0.7

µM

Potent Inhibition (data

not specified)
Biochemical Assay

PI5P4Kγ
~75% inhibition @ 0.7

µM

Potent Inhibition (data

not specified)
Biochemical Assay

Key Off-Targets
(Data presented as %

of Control @ 1 µM)

(Data presented as %

of Control @ 1 µM)
KINOMEscan

PIKFYVE Significant Inhibition
No Significant

Inhibition
KINOMEscan

ABL1 Significant Inhibition
No Significant

Inhibition
KINOMEscan

BRK Significant Inhibition
No Significant

Inhibition
KINOMEscan

TYK2 Significant Inhibition
No Significant

Inhibition
KINOMEscan

Note: A lower "% of Control" value in the KINOMEscan assay indicates stronger binding of the

inhibitor to the kinase.

Kinase Selectivity Profile Visualization
The following diagram illustrates the conceptual difference in the selectivity profiles of THZ-P1-
2 and Compound 30.
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Comparative Kinase Selectivity Profile
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Caption: THZ-P1-2 vs. Compound 30 Selectivity.

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.

KINOMEscan™ Kinase Profiling
The KINOMEscan™ assay platform from DiscoveRx is a competition-based binding assay

used to determine the interaction of a test compound against a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized,

active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to

the immobilized ligand is measured by quantitative PCR (qPCR) of a DNA tag that is fused to

the kinase. A reduction in the amount of kinase bound to the immobilized ligand indicates that

the test compound is binding to the kinase.

Workflow:

Assay Components:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/product/b2764904?utm_src=pdf-body-img
https://www.benchchem.com/product/b2764904?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2764904?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Kinase-tagged T7 phage

Immobilized active-site directed ligand (on a solid support)

Test compound (e.g., THZ-P1-2 or Compound 30)

Binding Competition: The kinase, immobilized ligand, and test compound are incubated

together to allow for binding to reach equilibrium.

Washing: Unbound components are washed away.

Quantification: The amount of kinase remaining bound to the solid support is quantified by

qPCR of the DNA tag.

Data Analysis: The results are reported as a percentage of the DMSO control (% of Control),

where a lower percentage indicates stronger binding of the test compound to the kinase.

KINOMEscan Workflow
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Caption: KINOMEscan Experimental Workflow.

Adapta™ Universal Kinase Assay
The Adapta™ Universal Kinase Assay is a fluorescence resonance energy transfer (FRET)-

based immunoassay that measures kinase activity by detecting the formation of ADP.

Principle: The assay uses a europium-labeled anti-ADP antibody and an Alexa Fluor® 647-

labeled ADP tracer. In the absence of ADP, the antibody and tracer are in close proximity,

resulting in a high FRET signal. ADP produced by a kinase reaction competes with the tracer

for binding to the antibody, leading to a decrease in the FRET signal.
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Workflow:

Kinase Reaction: The kinase, substrate, ATP, and test compound are incubated together.

Detection: A solution containing the Eu-labeled anti-ADP antibody, the AF647-labeled ADP

tracer, and EDTA (to stop the kinase reaction) is added.

Signal Measurement: The time-resolved FRET (TR-FRET) signal is measured.

Data Analysis: The IC50 value of the inhibitor is determined by plotting the FRET signal

against the inhibitor concentration.

PI5P4K Signaling Pathway Context
To understand the biological context of THZ-P1-2 and Compound 30, a simplified diagram of

the PI5P4K signaling pathway is provided below. These kinases play a crucial role in

phosphoinositide metabolism, which is involved in various cellular processes, including cell

growth, survival, and autophagy.
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Caption: Simplified PI5P4K Signaling Pathway.
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To cite this document: BenchChem. [cross-reactivity profiling of THZ-P1-2 against a panel of
kinases]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2764904#cross-reactivity-profiling-of-thz-p1-2-
against-a-panel-of-kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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